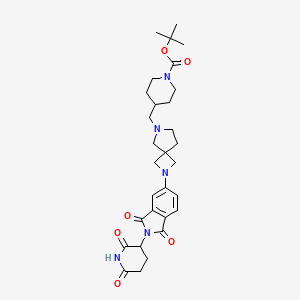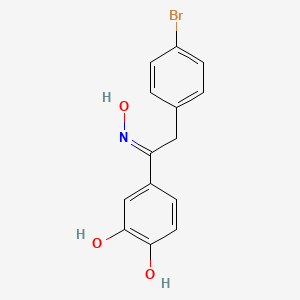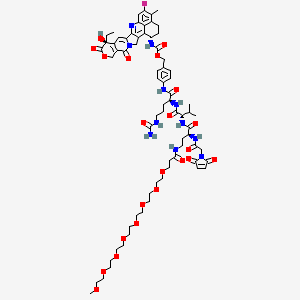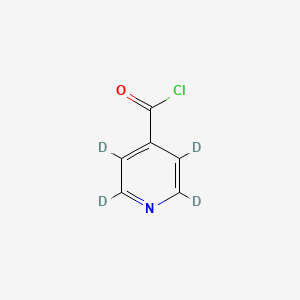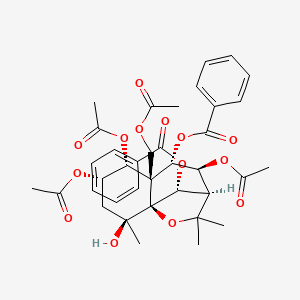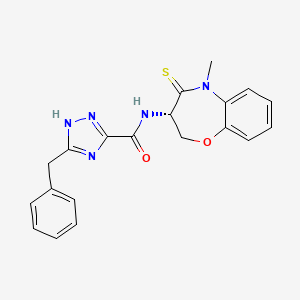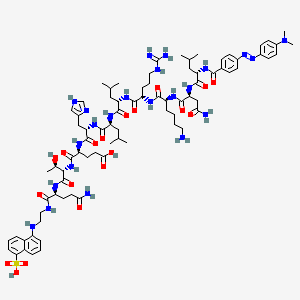
Dabcyl-LNKRLLHETQ-Edans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabcyl-LNKRLLHETQ-Edans is a fluorigenic peptide used in fluorescence resonance energy transfer (FRET) assays. This compound consists of a donor-acceptor pair, where Dabcyl acts as the quencher and Edans as the fluorophore. The peptide sequence LNKRLLHETQ is derived from the conserved Plasmodium Export Element (PEXEL) motif of Histidine-Rich Protein II (HRPII), making it particularly useful in studying the activity of Plasmepsin V, an enzyme involved in the export of proteins by the malaria parasite Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-LNKRLLHETQ-Edans involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Dabcyl and Edans groups are introduced at the N-terminus and C-terminus of the peptide, respectively. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Dabcyl-LNKRLLHETQ-Edans primarily undergoes fluorescence resonance energy transfer (FRET) reactions. The compound can also participate in hydrolysis reactions when exposed to specific proteases, such as Plasmepsin V .
Common Reagents and Conditions
FRET Reactions: These reactions occur under physiological conditions, typically in phosphate buffer at pH 7.5.
Hydrolysis Reactions: Enzymatic hydrolysis by Plasmepsin V requires the presence of the enzyme and appropriate buffer conditions to maintain enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound by Plasmepsin V is the cleaved peptide, which results in the separation of the Dabcyl and Edans groups, leading to a measurable increase in fluorescence .
Scientific Research Applications
Dabcyl-LNKRLLHETQ-Edans is widely used in scientific research due to its applications in FRET assays. These assays are crucial for:
Mechanism of Action
The mechanism of action of Dabcyl-LNKRLLHETQ-Edans involves FRET, where energy transfer occurs from the excited donor (Edans) to the acceptor (Dabcyl) when they are in close proximity. This results in quenching of the fluorescence signal. Upon cleavage by Plasmepsin V, the donor and acceptor are separated, leading to an increase in fluorescence, which can be quantitatively measured .
Comparison with Similar Compounds
Similar Compounds
Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS: Another FRET peptide used for studying protease activity.
Dabcyl-Gly-Phe-Gly-Gly-EDANS: Used in FRET assays for different proteases.
Uniqueness
Dabcyl-LNKRLLHETQ-Edans is unique due to its specific peptide sequence derived from the PEXEL motif, making it particularly suitable for studying Plasmepsin V activity in malaria research. The excellent spectral overlap between Dabcyl and Edans ensures efficient energy transfer, enhancing the sensitivity of FRET assays .
Properties
Molecular Formula |
C81H119N23O19S |
|---|---|
Molecular Weight |
1751.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-5-amino-1,5-dioxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N23O19S/c1-44(2)37-60(96-70(110)48-21-23-49(24-22-48)102-103-50-25-27-52(28-26-50)104(8)9)75(115)100-64(41-67(84)107)79(119)93-56(17-10-11-33-82)72(112)92-57(19-14-34-90-81(85)86)73(113)97-61(38-45(3)4)76(116)98-62(39-46(5)6)77(117)99-63(40-51-42-87-43-91-51)78(118)94-59(30-32-68(108)109)74(114)101-69(47(7)105)80(120)95-58(29-31-66(83)106)71(111)89-36-35-88-55-18-12-16-54-53(55)15-13-20-65(54)124(121,122)123/h12-13,15-16,18,20-28,42-47,56-64,69,88,105H,10-11,14,17,19,29-41,82H2,1-9H3,(H2,83,106)(H2,84,107)(H,87,91)(H,89,111)(H,92,112)(H,93,119)(H,94,118)(H,95,120)(H,96,110)(H,97,113)(H,98,116)(H,99,117)(H,100,115)(H,101,114)(H,108,109)(H4,85,86,90)(H,121,122,123)/t47-,56+,57+,58+,59+,60+,61+,62+,63+,64+,69+/m1/s1 |
InChI Key |
JHAJNWICMOBYNQ-IRJDQAPQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


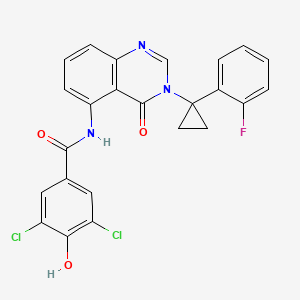
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
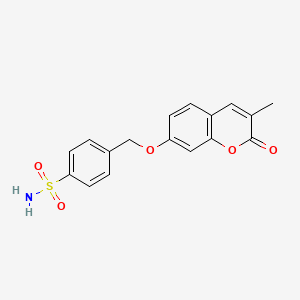
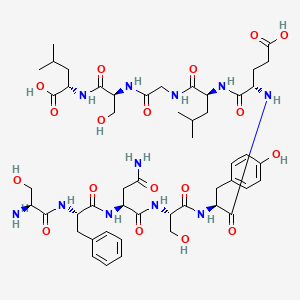
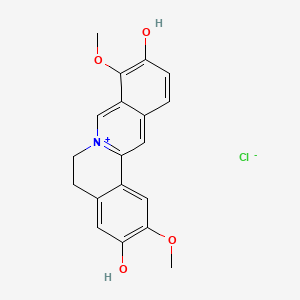
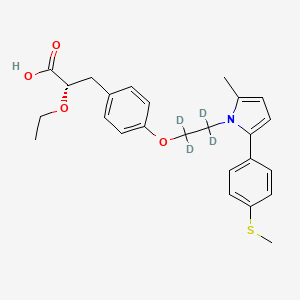
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
